Pentafluorophenyl sulfide
Overview
Description
Pentafluorophenyl sulfide, also known as decafluorodiphenyl sulfide, is an organofluorine compound with the molecular formula C12F10S. It is characterized by the presence of two pentafluorophenyl groups bonded to a sulfur atom. This compound is notable for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Pentafluorophenyl sulfide is a fluorinated compound that primarily interacts with fluorinated stationary phases in chromatographic systems . These stationary phases are the primary targets of the compound. The unique selectivity of pentafluorophenyl (PFP) moieties makes them popular alternatives to traditional alkyl phases .
Mode of Action
The compound’s mode of action is characterized by its interaction with its targets, resulting in changes in the chromatographic results . PFP phases provide enhanced dipole, π-π, charge transfer, and ion-exchange interactions compared to traditional alkyl phases . The presence of strong ion-exchange interactions is mainly due to the PFP phases, which generally exhibit greater retention of basic analytes than their alkyl counterparts .
Biochemical Pathways
These interactions could influence the retention and separation of analytes in chromatographic systems .
Pharmacokinetics
Its solubility in methanol suggests it may have good bioavailability.
Result of Action
The result of this compound’s action is primarily observed in chromatographic systems, where it influences the retention and separation of analytes . Its unique interactions can provide alternative retention and selectivity compared to commonly used alkyl phases .
Action Environment
The action of this compound can be influenced by environmental factors such as the composition of the mobile phase in chromatographic systems . The choice of mobile phase can affect the compound’s interactions with the stationary phase and, consequently, its efficacy in separating analytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorophenyl sulfide can be synthesized through several methods:
Heating Copper(I) Pentafluorobenzenethiolate with Bromopentafluorobenzene: This method involves the reaction of copper(I) pentafluorobenzenethiolate with bromopentafluorobenzene in dimethylformamide (DMF) to yield this compound with an 82% yield.
Direct Heating of Iodopentafluorobenzene with Sulfur: This method involves heating iodopentafluorobenzene with sulfur, resulting in a 60% yield.
Reaction with Organometallic Reagents: this compound can also be synthesized by reacting bis(pentafluorophenyl)mercury with elemental sulfur, yielding 90% of the product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Pentafluorophenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Pentafluorophenyl sulfide is utilized in diverse scientific research applications:
Comparison with Similar Compounds
- Trifluoromethylphenyl sulfide
- Difluoromethylpentafluorophenyl sulfide
- Polyfluorinated diphenyl sulfides
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUZMRQINDFFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146378 | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043-50-1 | |
Record name | 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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